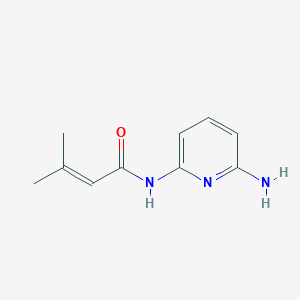
2-(Bromomethyl)-3-chloro-5-methylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-3-chloro-5-methylpyrazine: is an organic compound that belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a bromomethyl group at the second position, a chlorine atom at the third position, and a methyl group at the fifth position of the pyrazine ring. Pyrazines are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3-chloro-5-methylpyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 3-chloro-5-methylpyrazine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a free radical mechanism, resulting in the selective bromination at the methyl group to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For instance, the bromination reaction can be carried out in a flow reactor where the reactants are continuously mixed and reacted under controlled temperature and pressure conditions. This method allows for better control over reaction parameters and scalability .
化学反応の分析
Types of Reactions: 2-(Bromomethyl)-3-chloro-5-methylpyrazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted pyrazines.
Oxidation: The compound can undergo oxidation reactions to form corresponding pyrazine N-oxides.
Reduction: Reduction of the compound can lead to the formation of 2-(methyl)-3-chloro-5-methylpyrazine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Substituted pyrazines with various functional groups.
Oxidation: Pyrazine N-oxides.
Reduction: 2-(Methyl)-3-chloro-5-methylpyrazine.
科学的研究の応用
Chemistry: 2-(Bromomethyl)-3-chloro-5-methylpyrazine is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is used to study the interactions of pyrazine derivatives with biological targets. It can be used to develop new bioactive molecules with potential therapeutic applications .
Medicine: The compound is explored for its potential medicinal properties, including antimicrobial, antifungal, and anticancer activities. Its derivatives are investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also used as a precursor for the synthesis of advanced materials with unique properties .
作用機序
The mechanism of action of 2-(Bromomethyl)-3-chloro-5-methylpyrazine involves its interaction with specific molecular targets, leading to various biological effects. The bromomethyl group can undergo nucleophilic substitution reactions with biological nucleophiles, resulting in the formation of covalent bonds with proteins or nucleic acids. This can lead to the inhibition of enzyme activity or disruption of cellular processes .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in metabolic pathways, such as kinases or proteases.
Receptors: It can bind to specific receptors on the cell surface, modulating signal transduction pathways.
DNA/RNA: The compound can interact with nucleic acids, affecting gene expression and replication.
類似化合物との比較
2-(Bromomethyl)benzophenone: Similar in structure but with a benzene ring instead of a pyrazine ring.
2-(Bromomethyl)-1,3-dioxolane: Contains a dioxolane ring instead of a pyrazine ring.
Ethyl 2-(bromomethyl)acrylate: Contains an acrylate group instead of a pyrazine ring.
Uniqueness: 2-(Bromomethyl)-3-chloro-5-methylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. The presence of both bromomethyl and chloro groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C6H6BrClN2 |
|---|---|
分子量 |
221.48 g/mol |
IUPAC名 |
2-(bromomethyl)-3-chloro-5-methylpyrazine |
InChI |
InChI=1S/C6H6BrClN2/c1-4-3-9-5(2-7)6(8)10-4/h3H,2H2,1H3 |
InChIキー |
KKSZZYRJEAFETN-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=N1)Cl)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13678176.png)
![6,8-Dichloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678184.png)






![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13678230.png)

![N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13678247.png)
![2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678249.png)
